N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride
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Overview
Description
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . This compound is used in various chemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride typically involves the reaction of 5-methoxypyrazine-2-carboxylic acid with thionyl chloride to form 5-methoxypyrazine-2-carbonyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-5-methoxypyrazine-2-carboxamide
- N-Hydroxy-5-methoxypyrazine-2-carbothioamide
- N-Hydroxy-5-methoxypyrazine-2-carbimidoyl bromide
Uniqueness
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride is unique due to its specific reactivity and the presence of both hydroxyl and chloride functional groups. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5-3-8-4(2-9-5)6(7)10-11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYGNVHVTOVRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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